3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol
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Overview
Description
3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Scientific Research Applications
3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which 3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane (BIS-TRIS): Similar in structure but with different functional groups and applications.
2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol: Another compound with hydroxyl and amino groups, used in different contexts.
Uniqueness
3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol is unique due to its specific combination of functional groups and its biphenyl backbone. This gives it distinct chemical properties and makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
6279-72-7 |
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Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-tert-butyl-6-phenylphenol |
InChI |
InChI=1S/C21H29NO3/c1-21(2,3)18-13-17(15-22(9-11-23)10-12-24)20(25)19(14-18)16-7-5-4-6-8-16/h4-8,13-14,23-25H,9-12,15H2,1-3H3 |
InChI Key |
BPJRSJRXANCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(CCO)CCO |
Origin of Product |
United States |
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